molecular formula C14H13NO5S2 B3150866 4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid CAS No. 697257-12-8

4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid

Cat. No. B3150866
CAS RN: 697257-12-8
M. Wt: 339.4 g/mol
InChI Key: XEIISVMKTICAOW-UHFFFAOYSA-N
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Description

4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid, or 4-TSAB, is a novel organic compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and medicine. This compound is a derivative of benzoic acid, a common organic acid found in many plants and animals, but with the addition of a thien-2-ylsulfonyl group attached to the carboxylic acid group. This additional group is what gives 4-TSAB its unique properties, which make it a potentially useful tool for researchers.

Scientific Research Applications

Structural Analysis and Crystallography

Compounds with complex structures, including those related to "4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid," are studied for their crystal structures to understand their molecular arrangements and interactions. For example, studies on 4-(2,4,6-trinitroanilino)benzoic acid revealed insights into hydrogen-bonded networks and molecular torsion angles, contributing to the understanding of molecular design and interaction principles (Smith et al., 2007).

Synthesis and Optimization in Medicinal Chemistry

Sulfonamide derivatives, similar to the core structure of the compound , have been synthesized and evaluated for their receptor affinities and antagonist activities. These efforts include optimizing structures to reduce potential drug interactions and improve efficacy, highlighting the compound's relevance in developing new therapeutic agents (Naganawa et al., 2006).

Exploration of Novel Synthetic Pathways

Research into the synthesis and transformations of related compounds has led to the development of new synthetic methods and the discovery of novel molecules. This includes the preparation of new benzo[4,5]thieno[2,3-d]pyrimidines and tetrahydro-4 H -benzo[4,5]thieno[2,3-d][1,3]oxazines, contributing to the expansion of synthetic chemistry and the exploration of new chemical entities with potential applications (El-Ahl et al., 2003).

Development of Antimicrobial Agents

The synthesis and evaluation of new chemical derivatives for antimicrobial activity is a critical area of research. Compounds incorporating structures similar to "this compound" have been assessed for their efficacy against various bacterial and fungal strains, demonstrating the potential of such compounds in addressing antimicrobial resistance (El-Meguid, 2014).

properties

IUPAC Name

4-(3-thiophen-2-ylsulfonylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c16-12(7-9-22(19,20)13-2-1-8-21-13)15-11-5-3-10(4-6-11)14(17)18/h1-6,8H,7,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIISVMKTICAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid
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4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid
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4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid
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4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid

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